3-(3-Chlorophenyl)-4-triisopropyl silyloxy-benzaldehyde
Description
3-(3-Chlorophenyl)-4-triisopropyl silyloxy-benzaldehyde is a benzaldehyde derivative featuring a 3-chlorophenyl group at position 3 and a triisopropyl silyl (TIPS) ether group at position 4. The TIPS group is a sterically bulky protecting group commonly used in organic synthesis to shield hydroxyl functionalities from undesired reactions . The 3-chlorophenyl substituent introduces electronic effects (e.g., electron-withdrawing) that influence reactivity and stability, making this compound a valuable intermediate in pharmaceuticals and agrochemicals.
Properties
CAS No. |
887407-78-5 |
|---|---|
Molecular Formula |
C22H29ClO2Si |
Molecular Weight |
389.0 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-tri(propan-2-yl)silyloxybenzaldehyde |
InChI |
InChI=1S/C22H29ClO2Si/c1-15(2)26(16(3)4,17(5)6)25-22-11-10-18(14-24)12-21(22)19-8-7-9-20(23)13-19/h7-17H,1-6H3 |
InChI Key |
IVQUAIZTYWJLKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C=C1)C=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-4-triisopropyl silyloxy-benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and triisopropylsilyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the silyloxy group.
Purification: The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-4-triisopropyl silyloxy-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(3-Chlorophenyl)-4-triisopropyl silyloxy-benzoic acid.
Reduction: 3-(3-Chlorophenyl)-4-triisopropyl silyloxy-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chlorophenyl)-4-triisopropyl silyloxy-benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-4-triisopropyl silyloxy-benzaldehyde depends on the specific application. In general, the compound can interact with various molecular targets through its aldehyde and silyloxy functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
Key Compounds for Comparison:
3-Chlorobenzaldehyde (CAS 587-04-2): Simplest analog with a single 3-chloro substituent .
4-(Benzyloxy)-3-phenethoxybenzaldehyde (C2 in ): Features benzyloxy and phenethoxy groups, highlighting alternative protective strategies .
4-Hydroxy-3,5-dimethoxybenzaldehyde (CAS 134-96-3): Demonstrates the impact of methoxy and hydroxyl groups on solubility and reactivity .
3-Methylbenzaldehyde (CAS 620-23-5): Illustrates electronic effects of methyl vs. chloro substituents .
Comparative Data Table
*Calculated based on substituents. †Estimated using ChemDraw or similar tools.
Key Research Findings
Steric and Electronic Effects
- Triisopropyl Silyl (TIPS) vs. Benzyloxy Groups : The TIPS group in the target compound offers superior steric protection compared to benzyloxy groups (as in ’s C2), reducing susceptibility to nucleophilic attack or oxidation .
- Chloro vs. Methyl Substituents : The 3-chlorophenyl group in the target compound enhances electrophilic aromatic substitution reactivity compared to 3-methylbenzaldehyde due to its electron-withdrawing nature .
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